molecular formula C26H34O11 B12087694 Lariciresinol 4-O-beta-D-glucopyranoside

Lariciresinol 4-O-beta-D-glucopyranoside

Cat. No.: B12087694
M. Wt: 522.5 g/mol
InChI Key: GAYKAIAESJROGN-UHFFFAOYSA-N
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Description

Lariciresinol 4-O-beta-D-glucopyranoside is a naturally occurring lignan glycoside found in various plant species. It is known for its potential health benefits and biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The compound is characterized by its complex molecular structure, which includes a lariciresinol core linked to a glucose molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lariciresinol 4-O-beta-D-glucopyranoside typically involves the glycosylation of lariciresinol. This process can be achieved through enzymatic or chemical methods. In the chemical synthesis route, lariciresinol is reacted with a glucose donor in the presence of a catalyst such as silver carbonate or trifluoromethanesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources, such as flaxseed or sesame seeds. The extraction process includes solvent extraction, followed by purification steps like column chromatography. This method is preferred for large-scale production due to its cost-effectiveness and the natural abundance of the compound in certain plants.

Chemical Reactions Analysis

Types of Reactions: Lariciresinol 4-O-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.

    Reduction: Reduction reactions can modify the functional groups attached to the lariciresinol core, potentially altering its properties.

    Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of new derivatives with unique characteristics.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products:

Scientific Research Applications

Mechanism of Action

The biological effects of Lariciresinol 4-O-beta-D-glucopyranoside are primarily attributed to its ability to modulate various molecular targets and pathways:

Comparison with Similar Compounds

Lariciresinol 4-O-beta-D-glucopyranoside is unique among lignan glycosides due to its specific molecular structure and biological activities. Similar compounds include:

    Secoisolariciresinol diglucoside: Found in flaxseed, known for its potent antioxidant properties.

    Pinoresinol diglucoside: Present in olive oil, with notable anti-inflammatory effects.

    Matairesinol: Found in sesame seeds, exhibiting both antioxidant and anticancer activities.

Compared to these compounds, this compound offers a unique combination of antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H34O11

Molecular Weight

522.5 g/mol

IUPAC Name

2-[4-[[5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H34O11/c1-33-19-9-14(4-5-17(19)29)25-16(10-27)15(12-35-25)7-13-3-6-18(20(8-13)34-2)36-26-24(32)23(31)22(30)21(11-28)37-26/h3-6,8-9,15-16,21-32H,7,10-12H2,1-2H3

InChI Key

GAYKAIAESJROGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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